An In-depth Technical Guide to the Fundamental Chemical Properties of Tetradecahydrophenanthrene
An In-depth Technical Guide to the Fundamental Chemical Properties of Tetradecahydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecahydrophenanthrene, also known as perhydrophenanthrene, is a fully saturated polycyclic aliphatic hydrocarbon with the chemical formula C₁₄H₂₄. This molecule is derived from the catalytic hydrogenation of phenanthrene (B1679779), an aromatic hydrocarbon. The perhydrophenanthrene core structure is a key component in a variety of biologically active molecules, including steroids and other natural products. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and drug design. This guide provides a comprehensive overview of the fundamental chemical properties of tetradecahydrophenanthrene, including its physicochemical characteristics, spectral data, and relevant experimental protocols.
Physicochemical Properties
The fundamental physicochemical properties of tetradecahydrophenanthrene are summarized in the table below. It is important to note that due to the existence of multiple stereoisomers, some of these properties may vary depending on the specific isomer.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₂₄ | [1][2] |
| Molecular Weight | 192.34 g/mol | [1][3] |
| CAS Number | 5743-97-5 | [1][3] |
| Melting Point | -3 °C | [4] |
| Boiling Point | 273.7 °C at 760 mmHg | [4] |
| Density | 0.914 g/cm³ | [4] |
| Refractive Index | 1.5011 | [4] |
| Flash Point | 105.1 °C | [4] |
| Vapor Pressure | 0.00945 mmHg at 25°C | [4] |
| LogP | 4.393 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 0 | [4] |
Stereoisomerism
The structure of tetradecahydrophenanthrene allows for a number of stereoisomers due to the presence of multiple chiral centers. The fusion of the three cyclohexane (B81311) rings can occur in various cis and trans configurations, leading to different spatial arrangements of the molecule. Several stereoisomers have been identified and studied, including cis,syn,cis-perhydrophenanthrene and trans,syn,trans-perhydrophenanthrene. The specific stereochemistry can significantly influence the molecule's physical properties and biological activity.
Experimental Protocols
Synthesis via Catalytic Hydrogenation of Phenanthrene
The most common method for the synthesis of tetradecahydrophenanthrene is the catalytic hydrogenation of phenanthrene. This process involves the addition of hydrogen across the double bonds of the aromatic rings in the presence of a metal catalyst.
Reaction:
C₁₄H₁₀ + 7H₂ → C₁₄H₂₄
Catalysts:
A variety of catalysts can be employed for this reaction, with nickel-based and platinum-group metal catalysts being the most common. Examples include:
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Nickel-based catalysts: Ni/NiAlOx has been shown to be effective for the complete saturation of phenanthrene.
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Platinum-group metal catalysts: Pt/C, Pd/C, and Rh/C are also highly effective, often under milder conditions than nickel catalysts.
General Procedure:
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A high-pressure autoclave reactor is charged with phenanthrene and a suitable solvent (e.g., decalin, hexane).
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The chosen catalyst is added to the mixture.
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The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.
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The reaction mixture is heated to the desired temperature and stirred vigorously to ensure efficient mixing and mass transfer.
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Reaction parameters such as temperature, pressure, and reaction time are optimized depending on the catalyst used. Typical conditions can range from 100-200°C and 50-100 atm of hydrogen pressure.
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Upon completion, the reactor is cooled, and the pressure is carefully released.
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The catalyst is removed by filtration.
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The solvent is removed from the filtrate under reduced pressure to yield the crude tetradecahydrophenanthrene.
Below is a conceptual workflow for the synthesis of tetradecahydrophenanthrene.
Figure 1: Conceptual workflow for the synthesis of tetradecahydrophenanthrene.
Purification
Purification of the synthesized tetradecahydrophenanthrene is crucial to remove any unreacted starting material, partially hydrogenated intermediates, and catalyst residues. A combination of the following techniques is typically employed:
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Fractional Distillation: Due to the relatively high boiling point of tetradecahydrophenanthrene, vacuum fractional distillation is the preferred method for separating it from lower-boiling impurities and any remaining solvent. The efficiency of the separation will depend on the boiling points of the components in the mixture.
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Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective for separating the different stereoisomers of tetradecahydrophenanthrene, as well as for removing polar impurities.
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Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can be a highly effective purification method.
Spectral Properties
The characterization of tetradecahydrophenanthrene relies heavily on various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | The proton NMR spectrum is expected to show a complex series of overlapping multiplets in the aliphatic region (typically 1-2 ppm). The specific chemical shifts and coupling constants are highly dependent on the stereochemistry of the molecule. |
| ¹³C NMR | The carbon NMR spectrum will display signals in the aliphatic region (typically 20-50 ppm). The number of unique signals will depend on the symmetry of the specific stereoisomer. For example, a highly symmetrical isomer will show fewer signals than an asymmetrical one. |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The absence of signals in the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (1500-1600 cm⁻¹) regions confirms the complete saturation of the aromatic rings. |
| Mass Spectrometry (MS) | The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern will involve the loss of alkyl fragments (e.g., CH₃, C₂H₅) and cleavage of the fused ring system. |
Biological Relevance and Drug Development
While tetradecahydrophenanthrene itself is not known to have significant biological activity, its rigid, three-dimensional scaffold is a key structural motif in many biologically active compounds.
Scaffold for Drug Design
The perhydrophenanthrene core is a privileged scaffold in medicinal chemistry. Its conformational rigidity allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. This scaffold is found in a wide range of therapeutic agents, including steroids, which have diverse physiological effects.
Potential in Neurodegenerative Diseases
Recent research has explored derivatives of perhydrophenanthrene as potential therapeutic agents for neurodegenerative diseases. For example, dihydrofuran-fused perhydrophenanthrenes have been shown to exhibit potent dendritic and axonal regeneration activities, suggesting a potential role in the treatment of Alzheimer's disease.[1] This activity points towards the modulation of neurotrophic signaling pathways that promote neuronal survival and growth.
Below is a simplified diagram illustrating the potential role of perhydrophenanthrene derivatives in promoting neuronal regeneration.
Figure 2: Potential mechanism of perhydrophenanthrene derivatives in promoting neuronal regeneration.
Conclusion
Tetradecahydrophenanthrene is a fundamental saturated polycyclic hydrocarbon with a rich stereochemistry. While its direct biological applications are limited, its rigid framework serves as a vital scaffold in the design and synthesis of new therapeutic agents. The information provided in this guide on its physicochemical properties, synthesis, and spectral characterization offers a solid foundation for researchers and drug development professionals working with this important chemical entity. Further exploration of its derivatives holds promise for the discovery of novel drugs, particularly in the area of neurodegenerative diseases.
References
- 1. Synthesis of dihydrofuran-fused perhydrophenanthrenes having a phenolic hydroxyl group as a novel anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-Syn-cis-perhydrophenanthrene | C14H24 | CID 12795909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenanthrene, tetradecahydro- | C14H24 | CID 21971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
